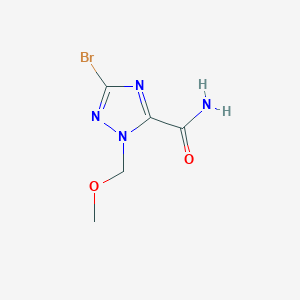

![molecular formula C9H7BrN2O2S B1382005 Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate CAS No. 1206907-38-1](/img/structure/B1382005.png)

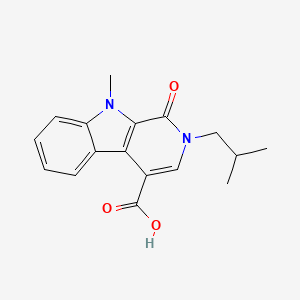

Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate

Übersicht

Beschreibung

“Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate” is a chemical compound that has been studied for its potential antitumor properties . It has been used in the synthesis of novel compounds through reactions such as Sonogashira couplings with several (hetero)arylacetylenes .

Synthesis Analysis

The compound was synthesized through a palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products to the corresponding amino compounds .

Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate” is represented by the linear formula C14H11N3O2S . Its molecular weight is 285.327 .

Chemical Reactions Analysis

The compound has been used in Sonogashira couplings with several (hetero)arylacetylenes . The growth inhibitory activity of the novel methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates obtained was evaluated on three human tumor cell lines .

Wissenschaftliche Forschungsanwendungen

1. Antitumoral Agents

- Application Summary: This compound is used in the synthesis of new potential antitumoral di(hetero)arylether derivatives in the thieno[3,2-b]pyridine series .

- Methods of Application: The compound is prepared by a copper-catalyzed Ullmann-type C-O coupling of the methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with ortho, meta and para-methoxyphenols, using N,N-dimethylglycine as the ligand and Cs2CO3 as the base .

- Results or Outcomes: The compounds obtained were tested for their inhibitory growth activity in three human tumor cell lines MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer). The di(hetero)arylethers bearing a methoxy group in the ortho and meta positions showed very low GI50 values (1.1-2.5 μM) in all the three tumor cell lines .

2. Synthesis of Aminodi(hetero)arylamines

- Application Summary: This compound is used in the synthesis of aminodi(hetero)arylamines .

- Methods of Application: The aminodi(hetero)arylamines were prepared via a palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products to the corresponding amino compounds .

- Results or Outcomes: The aminodi(hetero)arylamines thus obtained were evaluated for their growth inhibitory effect on four human tumor cell lines MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma). The aminodi(hetero)arylamine with the NH2 group in the ortho position and an OMe group in the para position to the NH of the di(hetero)arylamine, is the most promising compound giving the lowest GI50 values (1.30–1.63 µM) in all the tested human tumor cell lines .

3. Synthesis of Aminodi(hetero)arylamines

- Application Summary: This compound is used in the synthesis of aminodi(hetero)arylamines .

- Methods of Application: The aminodi(hetero)arylamines were prepared via a palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products to the corresponding amino compounds .

- Results or Outcomes: The aminodi(hetero)arylamines thus obtained were evaluated for their growth inhibitory effect on four human tumor cell lines MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma). The aminodi(hetero)arylamine with the NH2 group in the ortho position and an OMe group in the para position to the NH of the di(hetero)arylamine, is the most promising compound giving the lowest GI50 values (1.30–1.63 µM) in all the tested human tumor cell lines .

4. Synthesis of (hetero)arylethynylthieno[3,2-b]pyridine-2-carboxylates

- Application Summary: This compound is used in the synthesis of (hetero)arylethynylthieno[3,2-b]pyridine-2-carboxylates .

- Methods of Application: The (hetero)arylethynylthieno[3,2-b]pyridine-2-carboxylates were prepared via a Pd/Cu-catalyzed Sonogashira coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with several terminal (hetero)arylacetylenes .

- Results or Outcomes: The (hetero)arylethynylthieno[3,2-b]pyridine-2-carboxylates thus obtained were evaluated for their growth inhibitory activity on three selected human tumor cell lines, MCF-7, NCI-H460, and A375-C5. The para-methoxyphenyl and the ortho and para-aminophenyl derivatives were the most promising compounds, and their effects were further studied regarding alterations in the normal cell cycle distribution and induction of apoptosis in the NCI-H460 cell line .

5. Synthesis of Aminodi(hetero)arylamines

- Application Summary: This compound is used in the synthesis of aminodi(hetero)arylamines .

- Methods of Application: The aminodi(hetero)arylamines were prepared via a palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products to the corresponding amino compounds .

- Results or Outcomes: The aminodi(hetero)arylamines thus obtained were evaluated for their growth inhibitory effect on four human tumor cell lines MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer) and HepG 2 (hepatocellular carcinoma). The aminodi(hetero)arylamine with the NH 2 group in the ortho position and an OMe group in the para position to the NH of the di(hetero)arylamine, is the most promising compound giving the lowest GI 50 values (1.30–1.63 µM) in all the tested human tumor cell lines, presenting no toxicity to PLP1 at those concentrations .

6. Synthesis of (hetero)arylethynylthieno[3,2-b]pyridine-2-carboxylates

- Application Summary: This compound is used in the synthesis of (hetero)arylethynylthieno[3,2-b]pyridine-2-carboxylates .

- Methods of Application: The (hetero)arylethynylthieno[3,2-b]pyridine-2-carboxylates were prepared via a Pd/Cu-catalyzed Sonogashira coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with several terminal (hetero)arylacetylenes .

- Results or Outcomes: The (hetero)arylethynylthieno[3,2-b]pyridine-2-carboxylates thus obtained were evaluated for their growth inhibitory activity on three selected human tumor cell lines, MCF-7, NCI-H460, and A375-C5. The para-methoxyphenyl and the ortho and para-aminophenyl derivatives were the most promising compounds, and their effects were further studied regarding alterations in the normal cell cycle distribution and induction of apoptosis in the NCI-H460 cell line .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c1-14-9(13)8-6(11)7-5(15-8)2-4(10)3-12-7/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWOLCSNJJNKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

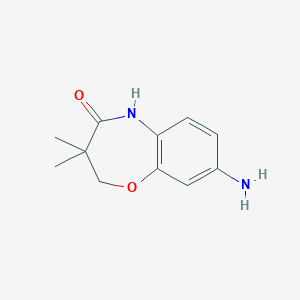

![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)

![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)

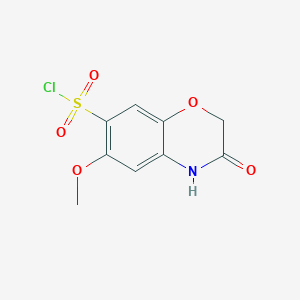

![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)

![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)

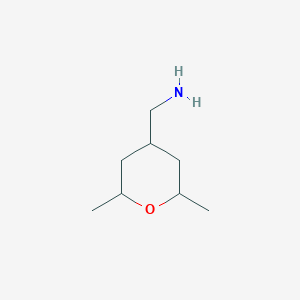

![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)

![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)

![5-Bromo-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B1381945.png)